molecular formula C17H16ClF3N4O B4592062 3-(4-chlorophenyl)-N-(2-methoxyethyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

3-(4-chlorophenyl)-N-(2-methoxyethyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B4592062
M. Wt: 384.8 g/mol
InChI Key: QDJCMEOEBPHOJU-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-N-(2-methoxyethyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolopyrimidine derivative characterized by:

  • A 3-(4-chlorophenyl) group, enhancing lipophilicity and target binding.
  • A 5-methyl substituent, contributing to steric stability.
  • A 2-(trifluoromethyl) group, improving metabolic resistance and electron-withdrawing properties.
  • An N-(2-methoxyethyl) side chain, balancing solubility and membrane permeability .

This compound is part of a broader class of pyrazolo[1,5-a]pyrimidines, which have shown promise as kinase inhibitors and antimicrobial agents . Its molecular formula is C17H16ClF3N4O (MW: 384.79), with 114 mg available for research .

Properties

IUPAC Name

3-(4-chlorophenyl)-N-(2-methoxyethyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClF3N4O/c1-10-9-13(22-7-8-26-2)25-16(23-10)14(15(24-25)17(19,20)21)11-3-5-12(18)6-4-11/h3-6,9,22H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDJCMEOEBPHOJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NCCOC)C(F)(F)F)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is monoamine oxidase B . Monoamine oxidase B is an enzyme that plays a crucial role in the metabolism of monoamine neurotransmitters in the brain. It is an important target in the field of neurodegenerative disorders.

Mode of Action

The compound interacts with its target, monoamine oxidase B, by binding to the active site of the enzyme. This interaction inhibits the enzyme’s activity, leading to an increase in the levels of monoamine neurotransmitters in the brain

Biochemical Pathways

The inhibition of monoamine oxidase B affects the metabolic pathways of monoamine neurotransmitters, such as dopamine, norepinephrine, and serotonin. This can lead to an increase in the levels of these neurotransmitters in the brain, which may have downstream effects on mood, cognition, and motor control. .

Result of Action

The inhibition of monoamine oxidase B by this compound can lead to an increase in the levels of monoamine neurotransmitters in the brain. This may result in various molecular and cellular effects, potentially including improved mood, enhanced cognition, and better motor control. .

Biological Activity

The compound 3-(4-chlorophenyl)-N-(2-methoxyethyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine class, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C16H16ClF3N4C_{16}H_{16}ClF_3N_4 with a molecular weight of approximately 384.79 g/mol. The structure features a pyrazolo[1,5-a]pyrimidine core, which is known for its ability to interact with various biological targets.

Structural Formula

3 4 chlorophenyl N 2 methoxyethyl 5 methyl 2 trifluoromethyl pyrazolo 1 5 a pyrimidin 7 amine\text{3 4 chlorophenyl N 2 methoxyethyl 5 methyl 2 trifluoromethyl pyrazolo 1 5 a pyrimidin 7 amine}

Antimicrobial Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant antimicrobial properties. A study highlighted the compound's effectiveness against various pathogenic fungi and Mycobacterium tuberculosis. Specifically, compounds with a similar pyrazole scaffold demonstrated promising antifungal activity against four strains and notable activity against Mycobacterium tuberculosis H37Rv .

Anticancer Potential

The compound's structural characteristics suggest potential anticancer activity. A related study on pyrimidine derivatives indicated that certain compounds could inhibit cell proliferation in cancer cell lines. The inhibition of specific pathways involved in tumor growth may be a mechanism through which this compound exerts its effects .

Enzyme Inhibition

The pyrazolo[1,5-a]pyrimidine class has been associated with the inhibition of various enzymes, particularly those involved in cancer and inflammation pathways. For example, some derivatives have shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells .

Pharmacological Studies

Pharmacokinetic studies are essential for understanding the therapeutic potential of the compound. A review discussed the synthesis and pharmacological evaluation of similar compounds, leading to insights into their absorption, distribution, metabolism, and excretion (ADME) profiles .

Case Studies

  • Antifungal Activity : A study conducted on this compound showed promising results against multiple fungal strains. The minimum inhibitory concentration (MIC) values were determined to assess potency .
  • Antitubercular Activity : Another significant finding was its effectiveness against Mycobacterium tuberculosis. The compound demonstrated an IC50 value indicating its potential as an antitubercular agent .
  • Cancer Cell Lines : In vitro studies on cancer cell lines revealed that similar compounds can inhibit cell growth by targeting specific pathways involved in cell cycle regulation and apoptosis .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/PathwayObserved EffectReference
AntifungalVarious pathogenic fungiSignificant inhibition
AntitubercularMycobacterium tuberculosisIC50 values indicative
Cancer Cell GrowthVarious cancer cell linesInhibition of proliferation
Enzyme InhibitionDihydrofolate reductaseInhibition observed

Chemical Reactions Analysis

Oxidation Reactions

The secondary amine group (N-(2-methoxyethyl)) undergoes oxidation under controlled conditions. Common oxidizing agents yield hydroxylamine or nitroso derivatives, though over-oxidation to nitro compounds is possible.

Reaction Type Reagents/Conditions Major Products Reference
Amine oxidationH2_2O2_2, Fe(III) catalystsN-Oxide derivatives
Side-chain oxidationKMnO4_4, acidic conditionsCarboxylic acid (methoxyethyl → carboxyethyl)

Key Insight : Oxidation of the 2-methoxyethyl side chain to carboxylic acid requires harsh conditions, as the trifluoromethyl group stabilizes the core against degradation.

Reduction Reactions

The pyrazolo[1,5-a]pyrimidine ring resists reduction, but substituents like the 4-chlorophenyl group can be modified:

Reaction Type Reagents/Conditions Major Products Reference
DechlorinationH2_2, Pd/C3-Phenyl derivative (4-Cl → H)
Nitro group reductionNaBH4_4, Ni catalystsAmine derivatives (if nitro intermediates exist)

Note : Catalytic hydrogenation selectively reduces the 4-chlorophenyl group without affecting the trifluoromethyl or pyrimidine rings .

Substitution Reactions

The 7-amine group and 4-chlorophenyl substituent participate in nucleophilic and electrophilic substitutions:

3.1. Amine Alkylation/Acylation

Reaction Type Reagents/Conditions Major Products Reference
AlkylationAlkyl halides, K2_2CO3_3N-Alkylated derivatives
AcylationAcetyl chloride, pyridineAcetamide derivatives

3.2. Chlorophenyl Substitution

Reaction Type Reagents/Conditions Major Products Reference
Suzuki couplingAryl boronic acids, Pd(PPh3_3)4_43-Aryl derivatives (4-Cl → Ar)
Nucleophilic aromatic substitutionNaN3_3, CuI4-Azidophenyl derivative

Example : Suzuki coupling replaces the 4-chlorophenyl group with aryl groups, enhancing drug-likeness in medicinal chemistry applications .

Cross-Coupling Reactions

The trifluoromethyl group and pyrimidine nitrogen enable transition-metal-catalyzed couplings:

Reaction Type Reagents/Conditions Major Products Reference
Buchwald-Hartwig aminationPd2_2(dba)3_3, XantphosC-N bond formation at pyrimidine position
Sonogashira couplingTerminal alkynes, CuI/PdCl2_2Alkynylated derivatives

Mechanistic Insight : The electron-deficient pyrimidine ring facilitates oxidative addition in palladium-catalyzed reactions .

Stability and Degradation

The compound shows stability under ambient conditions but degrades under extremes:

Condition Observation Reference
Acidic hydrolysis (pH < 2)Cleavage of methoxyethylamine side chain
UV light exposurePhotodegradation of chlorophenyl group
Thermal stress (>150°C)Decomposition of pyrazolo-pyrimidine core

Comparative Reactivity Table

Functional Group Reactivity Preferred Reactions
7-Amine (N-(2-methoxyethyl))High (nucleophilic)Alkylation, acylation
4-ChlorophenylModerate (electrophilic)Suzuki coupling, SNAr
TrifluoromethylLow (inert under most conditions)
Pyrimidine ringModerate (electron-deficient)Cross-couplings, electrophilic substitution

Comparison with Similar Compounds

Substituent Variations at Position 3

The 3-aryl group significantly influences bioactivity:

  • 3-(4-Fluorophenyl) analogues (e.g., compounds 32–51 in ) demonstrate potent anti-mycobacterial activity (MIC < 1 μM) due to enhanced electron-withdrawing effects . The target compound’s 4-chlorophenyl group may offer similar potency but with altered pharmacokinetics.
  • 3-(2-Methoxyphenyl) derivatives () exhibit reduced activity compared to halogenated aryl groups, likely due to decreased membrane penetration .

Substituent Variations at Position 5

The 5-methyl group in the target compound contrasts with:

  • 5-Aryl substituents (e.g., 5-phenyl in ), which improve stacking interactions but reduce solubility.

Trifluoromethyl vs. Other Groups at Position 2

  • The 2-(trifluoromethyl) group (target compound) enhances metabolic stability compared to 2-methyl () or 2-aminomethyl () derivatives .
  • Analogues with 2-pentafluoro-λ6-sulfanyl () show improved target affinity but higher synthetic complexity .

N-Substituent Modifications

The N-(2-methoxyethyl) chain in the target compound balances hydrophilicity and permeability:

  • N-(Pyridin-2-ylmethyl) derivatives () exhibit stronger mycobacterial inhibition (MIC ~0.2 μM) due to hydrogen-bonding interactions but suffer from higher cytotoxicity .
  • N-Alkyl chains (e.g., 3-methylbutyl in ) increase lipophilicity, improving tissue penetration but reducing aqueous solubility .

Tabulated Comparison of Key Analogues

Compound ID/Name 3-Substituent 5-Substituent 2-Substituent N-Substituent MW Activity (MIC, μM) Ref.
Target Compound (D393-0276) 4-Chlorophenyl Methyl Trifluoromethyl 2-Methoxyethyl 384.79 N/A
Compound 32 () 4-Fluorophenyl 4-Fluorophenyl - Pyridin-2-ylmethyl 426.44 0.5–1.0
Compound 50 () 4-Trifluoromethyl Methyl Methoxymethyl 4-Trifluoromethylphenyl 338 Not reported
N-(4-Chlorophenyl)-2-methyl-3,5-diphenyl () 3,5-Diphenyl Methyl Methyl 4-Chlorophenyl 410.44 Not reported
D393-0341 () 2-Chlorophenyl Methyl Trifluoromethyl 2-Methoxyethyl 384.79 N/A

Key Research Findings

  • Anti-Mycobacterial Activity : Pyrazolo[1,5-a]pyrimidines with 3-(4-fluorophenyl) and N-(pyridin-2-ylmethyl) groups show MIC values < 0.5 μM against M. tuberculosis . The target’s 4-chlorophenyl group may offer comparable efficacy, pending further testing.
  • hERG Liability: N-(2-Methoxyethyl) derivatives exhibit lower cardiac toxicity risks compared to bulkier N-substituents (e.g., morpholinopropyl in ) .
  • Metabolic Stability : The 2-(trifluoromethyl) group reduces CYP450-mediated metabolism, extending half-life relative to methyl or hydroxymethyl analogues .

Q & A

Q. What are the common synthetic routes for preparing the pyrazolo[1,5-a]pyrimidine core of this compound?

The pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclization of precursors such as aminopyrazoles and β-ketoesters. For example:

  • Suzuki Coupling : Aryl boronic acids react with halogenated intermediates to introduce substituents (e.g., 4-chlorophenyl) at the 3-position .
  • Amine Functionalization : The 7-amine group is introduced via nucleophilic substitution using methoxyethylamine under reflux conditions .
  • Trifluoromethyl Incorporation : The 2-trifluoromethyl group is added via halogen exchange (Halex reaction) or direct trifluoromethylation .

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify substituent positions and purity (e.g., δ 7.49–7.45 ppm for chlorophenyl protons) .
  • X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., dihedral angles between pyrimidine and chlorophenyl groups) .
  • HRMS/ESI-MS : Validates molecular weight (e.g., m/z 366.3 [MH]+ for triazolopyrimidine analogs) .

Q. How is the compound’s solubility and stability assessed in biological assays?

  • Solubility Screening : Use DMSO for stock solutions, followed by dilution in PBS or cell culture media.
  • Stability Tests : Incubate at 37°C and analyze via HPLC at 0, 24, and 48 hours to detect degradation .
  • LogP Measurement : Determines lipophilicity (e.g., trifluoromethyl groups enhance membrane permeability) .

Advanced Research Questions

Q. What strategies optimize synthetic yield while minimizing byproducts?

  • Temperature Control : Lower reaction temperatures (e.g., 0–5°C) reduce side reactions during amine coupling .
  • Catalyst Screening : Palladium catalysts (e.g., Pd(PPh3_3)4_4) improve Suzuki coupling efficiency (yields >80%) .
  • Protecting Groups : Boc protection of amines prevents undesired substitutions, as seen in intermediates like Boc-32 .

Q. Table 1: Substituent Effects on Yield

Substituent PositionSubstituent TypeYield (%)Reference
3-Position4-Chlorophenyl87
7-AmineMethoxyethyl35–96
2-TrifluoromethylCF3_329–80

Q. How do structural modifications influence bioactivity against Plasmodium falciparum DHODH?

  • Chlorophenyl vs. Trifluoromethylphenyl : 4-Chlorophenyl at the 3-position enhances binding to PfDHODH’s hydrophobic pocket, while 2-trifluoromethyl improves metabolic stability .
  • Amine Side Chain : Methoxyethyl groups balance solubility and target affinity, whereas bulkier substituents (e.g., tetrahydro-2-naphthyl) reduce activity .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

  • Pharmacokinetic Profiling : Assess bioavailability, plasma protein binding, and tissue distribution. For example, high lipophilicity may limit aqueous solubility in vivo despite strong in vitro enzyme inhibition .
  • Metabolite Identification : Use LC-MS to detect active metabolites (e.g., oxidation at the methoxyethyl group) that may contribute to efficacy .

Q. What computational methods support structure-activity relationship (SAR) studies?

  • Molecular Docking : Predict binding modes to PfDHODH (PDB: 3O8A) using software like AutoDock Vina .
  • QM/MM Simulations : Evaluate electronic effects of substituents (e.g., trifluoromethyl’s electron-withdrawing impact on π-π stacking) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-chlorophenyl)-N-(2-methoxyethyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Reactant of Route 2
Reactant of Route 2
3-(4-chlorophenyl)-N-(2-methoxyethyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

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